2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole
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Overview
Description
2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole is a useful research compound. Its molecular formula is C16H13N5O3S and its molecular weight is 355.37. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Activity
Compounds containing structural elements like thiazole, oxazole, and imidazole have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties (Rawat & Mehra, 2016). Similarly, the derivatives of thiadiazole and thiadiazolidines exhibit antibacterial and antifungal activity. These findings suggest potential applications in developing new antimicrobial agents.
Inhibitors of Thymidylate Synthase and Antitumor Agents
Some derivatives of the compound class, like the classical 6-5 ring-fused analogues, have been studied as inhibitors of thymidylate synthase and as antitumor agents. These compounds have shown potent inhibition of human thymidylate synthase, indicating their potential in cancer treatment (Gangjee et al., 2004).
Antitubercular and Antiprotozoal Properties
Research into 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles and -oxazoles, closely related to the compound , has shown promising antitubercular and antiprotozoal properties. These compounds, due to their nitroimidazothiazole structure, have been effective against tuberculosis and certain neglected tropical diseases (Thompson et al., 2017).
Synthesis and Docking Studies for Antibacterial Application
Further studies have focused on the synthesis of derivatives with 1,2,3-triazole-tagged thieno[2,3-d]pyrimidinone and their antibacterial activity. Such compounds have shown significant activity against both Gram-negative and Gram-positive bacteria, highlighting their potential in addressing bacterial infections (Kumari et al., 2017).
Potential for Antiviral Activity
Some benzimidazole derivatives, which share a similar heterocyclic structure, have been synthesized and tested for antiviral activity against viruses like hepatitis C. This indicates the potential for the development of new antiviral agents using similar structures (Youssif et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridine analogues, have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Mode of Action
It’s worth noting that compounds with a similar structure have shown to interact with their targets through hydrophobic interactions and hydrogen bonds .
Biochemical Pathways
Compounds with similar structures have been reported to have significant activity against mdr-tb and xdr-tb , suggesting that they may affect the biochemical pathways related to these diseases.
Pharmacokinetics
The compound is reported to be a powder at room temperature , which could potentially influence its bioavailability.
Result of Action
Compounds with similar structures have shown to have a higher affinity than the reference inhibitor , suggesting that they may have a strong binding capacity to their targets.
Action Environment
The compound is reported to be stable at room temperature , suggesting that it may have good stability under normal environmental conditions.
Properties
IUPAC Name |
2-[(5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]-5-nitro-1,3-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3S/c1-9-5-10(2)20-7-11(18-15(20)17-9)8-25-16-19-13-6-12(21(22)23)3-4-14(13)24-16/h3-7H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKCZONWZTVGKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=CN12)CSC3=NC4=C(O3)C=CC(=C4)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.